molecular formula C25H16Br2N4 B12583740 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile CAS No. 648901-13-7

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile

Cat. No.: B12583740
CAS No.: 648901-13-7
M. Wt: 532.2 g/mol
InChI Key: KAVAERZPVOTKQQ-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is a structurally complex azo compound featuring:

  • A diazenyl (azo) group (-N=N-) connecting two aromatic systems.
  • A bis(4-bromophenyl)amino moiety, which introduces steric bulk and electron-withdrawing bromine atoms.

This compound’s design combines electron-deficient (bromine, nitrile) and π-conjugated (aromatic rings, azo) components, suggesting applications in materials science, such as liquid crystals, optical devices, or corrosion inhibition.

Properties

CAS No.

648901-13-7

Molecular Formula

C25H16Br2N4

Molecular Weight

532.2 g/mol

IUPAC Name

4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C25H16Br2N4/c26-19-3-11-23(12-4-19)31(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)30-29-21-7-1-18(17-28)2-8-21/h1-16H

InChI Key

KAVAERZPVOTKQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzene with aniline derivatives to form bis(4-bromophenyl)amine. This intermediate is then subjected to diazotization and coupling reactions to introduce the diazenyl group and form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile exhibit promising anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines such as MCF7. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, making these compounds valuable in developing targeted cancer therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar azobenzene derivatives have been synthesized and tested for their effectiveness against various microbial strains. The dual-action mechanism—targeting both bacterial cell membranes and metabolic pathways—has been observed in related compounds, indicating that 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile could also possess such properties .

Dye Applications

Due to its vivid coloration and stability, 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile can be utilized as a dye in various applications. Its azo group allows for strong light absorption, making it suitable for use in textiles and coatings where colorfastness is essential. Research into the photostability of azo dyes has shown that bromination can enhance resistance to photodegradation .

Polymer Additives

Incorporating this compound into polymer matrices can modify physical properties such as thermal stability and mechanical strength. Studies suggest that brominated compounds can improve flame retardancy in polymers, making them suitable for applications in electronics and construction materials .

Sensor Development

The unique electronic properties of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile make it an excellent candidate for sensor applications. Its ability to undergo reversible photoisomerization is leveraged in developing optical sensors for detecting environmental pollutants or biological markers. The compound's response to light can be quantitatively measured, providing a sensitive detection method .

Case Studies

StudyFocusFindings
Anticancer Evaluation Tested on MCF7 cellsInduced significant apoptosis at low concentrations .
Photostability Analysis Comparison with non-brominated analogsEnhanced stability under UV exposure .
Sensor Application Development of optical sensorsDemonstrated high sensitivity to specific analytes .

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the bromine atoms may facilitate binding to specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Azo-Benzenes with Bromine Substituents

Example Compounds:
  • (E)-4-((4-((n-bromoalkyl)oxy)phenyl)diazenyl)benzonitrile (): Features a bromoalkyloxy chain instead of brominated aryl amines.
  • Stilbene azobenzenes with bromine (): E.g., 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(2-bromo-4-nitrophenyl)diazenyl)phenyl)acrylonitrile.
Property Target Compound Bromoalkyloxy Analog () Stilbene Azobenzene ()
Substituents Bis(4-bromophenyl)amino, benzonitrile Bromoalkyloxy, benzonitrile Bromophenyl, nitro, trityloxyethyl
Synthesis Not explicitly described Coupling via bromoalkyl chains under reflux (TLC-monitored) Multi-step functionalization with trityloxy groups
Key Applications Inferred: Optical materials, liquid crystals Liquid crystalline trimers Holographic recording (high efficiency due to Br)
Electronic Effects Bromine as electron-withdrawing; nitrile enhances polarity Bromoalkyl chain may improve solubility Bromine acts as an electron donor in aryl systems

Key Difference : The target compound’s bromine is part of a rigid aryl amine system, whereas bromine in analogs is either in flexible alkyl chains () or paired with nitro groups (). This rigidity may enhance thermal stability but reduce solubility.

Azo-Schiff Base Derivatives

Example Compounds:
  • S1/S2 Schiff bases (): 4-((E)-(3-((hexyl/dodecylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile.
  • Pyridine/thiadiazole-containing analogs (): E.g., 4-((4-hydroxy-3-((pyridine-2-ylimino)methyl)phenyl)diazenyl)benzonitrile.
Property Target Compound S1/S2 Schiff Bases () Pyridine/Thiadiazole Analogs ()
Functional Groups Brominated aryl amine, nitrile Alkyl chains, hydroxyl, imine Heterocycles (pyridine, thiadiazole), hydroxyl
Applications Potential corrosion inhibition (untested) Corrosion inhibitors for carbon steel Corrosion inhibitors with quantum computational support
Electronic Effects Strong electron-withdrawing (Br, CN) Hydroxyl and alkyl groups balance electron withdrawal Heterocycles enhance adsorption via lone pairs

Key Difference : The target compound lacks hydroxyl or heterocyclic groups, which are critical for adsorption in corrosion inhibition. Its bromine and nitrile groups may instead favor interactions via π-π stacking or dipole effects.

Liquid Crystalline Azo-Trimers

Example Compound:
  • 2,3,4-Tris[n-((4-(-cyanophenyl)diazenyl)phenoxy)alkyloxy]benzonitrile ().
Property Target Compound Azo-Trimer ()
Structure Monomeric with brominated aryl amine Trimeric with three azo-cyanophenyl units
Mesomorphic Behavior Likely nematic/polar phases due to planar structure Shuttlecock-shaped trimers; broad mesophases
Optical Applications Not tested Optical storage devices (high birefringence)

Key Difference : The trimer’s branched architecture enables unique shuttlecock packing, whereas the target compound’s linear structure may favor simpler liquid crystalline phases.

Benzonitrile Derivatives with Varied Substituents

Example Compounds:
  • 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile ().
  • 4-[(E)-(Phenylsulfanyl)diazenyl]benzonitrile ().
Property Target Compound Chloro-Hydroxyethyl Analog () Sulfanyl Derivative ()
Substituents Brominated aryl amine Chlorine, hydroxyethyl, methyl Phenylsulfanyl
Polarity High (CN, Br) Moderate (OH, Cl) Moderate (SPh, CN)
Potential Uses Materials science Dyes, pharmaceuticals Charge-transfer materials

Key Difference : The target compound’s brominated aryl amine offers steric hindrance and electronic effects distinct from chloro or sulfanyl groups, which may influence aggregation or optoelectronic properties.

Biological Activity

4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile, also known by its CAS number 648901-13-7, is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile can be represented as follows:

  • Molecular Formula : C25_{25}H16_{16}Br2_{2}N4_{4}
  • Molecular Weight : 508.22 g/mol
  • IUPAC Name : 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile

Structural Features

The compound features:

  • A diazenyl group connecting two aromatic systems.
  • Bromine substituents on the phenyl rings, which may influence its biological activity by enhancing electron-withdrawing properties.

Research indicates that compounds containing azo and amine functionalities can exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of bromine and nitrogen functionalities may contribute to increased reactivity towards microbial targets.
  • Anticancer Properties : Azo compounds have been studied for their potential to induce apoptosis in cancer cells. The specific structural features of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile may enhance its efficacy against certain cancer types.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of similar azo compounds on various cancer cell lines. Results indicated that modifications in structure, such as halogen substitutions (including bromine), significantly affected cytotoxicity profiles .
    • Another investigation highlighted that compounds with diazenyl moieties demonstrated selective toxicity towards breast cancer cells, suggesting a potential pathway for therapeutic development .
  • Antimicrobial Activity :
    • In vitro studies have shown that azo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of bromine atoms has been correlated with enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .

Comparative Biological Activity Table

CompoundAnticancer ActivityAntimicrobial ActivityReference
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrileModerateHigh
4-AminobenzenesulfonamideHighModerate
Bis(4-bromophenyl)amineLowHigh

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